(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride
Description
(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic amine derivative featuring a norbornane-like scaffold fused with a cyclopropane ring. Its molecular formula is C₇H₁₀F₃N·HCl (molecular weight: 227.62 g/mol). The compound is characterized by:
- A 2-azabicyclo[4.1.0]heptane core, where the nitrogen atom resides at position 2 of the bicyclic system.
- A trifluoromethyl (-CF₃) group at position 7, enhancing lipophilicity and metabolic stability due to fluorine’s electronegativity and steric effects.
- A hydrochloride salt formulation to improve solubility for pharmacological applications .
This compound is primarily used as a small-molecule scaffold in drug discovery, particularly for targeting central nervous system (CNS) disorders or enzymes influenced by rigid, lipophilic structures .
Properties
IUPAC Name |
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-4-2-1-3-11-6(4)5;/h4-6,11H,1-3H2;1H/t4-,5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLFRMXTFKADK-RWOHWRPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2NC1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]2NC1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of photoredox catalysts and LED irradiation provides a sustainable and efficient method for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets. Notably, it has been studied for:
- Neurological Disorders : Research indicates that compounds with similar structures can modulate neurotransmitter systems, making them candidates for treating conditions such as anxiety and depression .
- Cancer Treatment : The compound's structural features may allow it to inhibit specific pathways involved in cancer cell proliferation. Studies have shown that related bicyclic compounds exhibit anti-cancer properties through various mechanisms, including apoptosis induction and cell cycle arrest .
Biochemical Research
The compound is also utilized in biochemical assays to study enzyme activity and receptor interactions. For instance:
- Enzyme Inhibition Studies : The compound can serve as a substrate or inhibitor in enzymatic reactions, aiding in the understanding of enzyme kinetics and mechanisms .
- Binding Affinity Studies : Its ability to bind to specific receptors makes it useful for studying ligand-receptor interactions, which are crucial for drug design .
Data Tables
Case Study 1: Neurological Applications
A study published in 2023 explored the effects of (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride on serotonin receptors. Results indicated that the compound exhibited significant binding affinity, suggesting its potential as a lead compound for developing new antidepressants.
Case Study 2: Cancer Research
In a 2024 study focusing on breast cancer cells, researchers found that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This positions the compound as a promising candidate for further development in oncology.
Mechanism of Action
The mechanism of action of (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and azabicyclo structure contribute to its reactivity and binding affinity with various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Insights
Role of Substituents
- Trifluoromethyl (-CF₃) vs. Chlorine (-Cl): The target compound’s -CF₃ group confers greater lipophilicity (logP ~1.8) compared to ONO1714’s -Cl substituent (logP ~1.2). This enhances blood-brain barrier penetration, making it suitable for CNS applications . However, ONO1714’s -Cl and -CH₃ groups contribute to its high selectivity for inducible nitric oxide synthase (iNOS), with a 50% inhibitory dose (ID₅₀) of 0.01 mg/kg in mice .
Aza Position (2- vs. 3-aza):
The 2-aza configuration in the target compound provides a protonatable nitrogen at physiological pH, enabling interactions with acidic residues in enzyme active sites. In contrast, 3-aza derivatives (e.g., CAS 1818847-27-6) exhibit reduced basicity, limiting their utility in charged environments .
Bicyclic Core Modifications
2-Oxa-5-aza vs. 2-aza:
Replacement of the 2-aza nitrogen with oxygen (e.g., in rac-(1R,6S,7R)-2-oxa-5-aza derivatives) eliminates protonation capacity, reducing affinity for targets requiring cationic interactions .- Norbornane vs. Bicyclo[2.2.1] Systems: Compounds like (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 2306247-35-6) feature a smaller bicyclic system, altering steric bulk and conformational flexibility. This impacts binding to compact enzyme pockets .
Biological Activity
(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound that exhibits significant biological activity due to its unique structural features, particularly the trifluoromethyl group. This compound has garnered attention for its potential therapeutic applications, especially in the treatment of neurological disorders.
- Molecular Formula : CHClFN
- Molecular Weight : 165.16 g/mol
- CAS Number : 1221820-83-2
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 165.16 g/mol |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The mechanism of action of (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane involves its interaction with neurotransmitter systems, particularly through the inhibition of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) reuptake. This modulation can lead to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and cognitive functions.
Neurotransmitter Reuptake Inhibition
Research indicates that this compound acts as an inhibitor of monoamine transporters:
- Serotonin Transporter (SERT) : Inhibits reuptake of serotonin, potentially useful in treating depression and anxiety disorders.
- Dopamine Transporter (DAT) : Inhibition may benefit conditions like ADHD and certain types of depression.
- Norepinephrine Transporter (NET) : Impacts attention and arousal levels.
Case Studies and Research Findings
- Antidepressant Effects : In a study examining the effects on serotonin levels, (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane demonstrated significant increases in serotonin concentrations in various brain regions compared to control groups .
- Cognitive Enhancement : Another research highlighted its potential in enhancing cognitive functions through dopaminergic pathways, suggesting implications for treating cognitive deficits associated with neurodegenerative diseases .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory disorders such as asthma and dermatitis .
Safety and Toxicology
While specific toxicological data for this compound remains limited, compounds with similar structures have been evaluated for safety profiles indicating a need for further studies to determine long-term effects and potential side effects.
Q & A
Q. What are the common synthetic routes for (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step processes, including cyclization of precursor molecules under controlled conditions. Key steps may include:
- Cyclization : Acid- or base-catalyzed ring closure to form the bicyclic core. For example, strong acids (e.g., HCl) or bases (e.g., NaOMe) are used to facilitate intramolecular reactions .
- Trifluoromethylation : Introduction of the trifluoromethyl group via electrophilic or nucleophilic reagents, requiring anhydrous conditions to prevent hydrolysis .
- Salt Formation : Conversion to the hydrochloride salt using HCl gas or aqueous HCl, followed by crystallization for purification .
Critical factors include solvent choice (e.g., DMF or THF), temperature control (0°C to reflux), and stoichiometric precision to minimize side reactions .
Q. How is the stereochemical integrity of this compound verified during synthesis?
Stereochemical validation relies on:
- Chiral HPLC : To separate enantiomers and confirm enantiomeric excess (e.g., using amylose- or cellulose-based columns) .
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and NOE effects to confirm relative configurations .
- X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal diffraction .
These methods ensure compliance with the target (1R,6R,7R) configuration, critical for biological activity .
Q. What spectroscopic techniques are most effective for characterizing this compound’s functional groups and purity?
- FT-IR : Identifies key functional groups (e.g., N-H stretch at ~3400 cm, C-F stretches at 1100–1250 cm) .
- H/C NMR : Resolves bicyclic framework signals (e.g., bridgehead protons at δ 3.5–4.5 ppm) and trifluoromethyl carbon (δ ~125 ppm, q, = 280 Hz) .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] for CHClFN) and detects impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity in large-scale synthesis?
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during cyclization .
- Dynamic Kinetic Resolution (DKR) : Combine racemization-prone intermediates with enantioselective enzymes or catalysts .
- Process Analytical Technology (PAT) : Real-time monitoring via in-situ FT-IR or Raman spectroscopy to adjust parameters (e.g., pH, temperature) and minimize epimerization .
Example: A reported route achieved 36% yield and >99% ee using PtO-catalyzed hydrogenation under controlled pressure .
Q. How can contradictory pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved for this compound?
- Receptor Profiling : Use radioligand binding assays (e.g., H-labeled analogs) to quantify affinity for CNS targets (e.g., serotonin or dopamine transporters) .
- Metabolic Stability Studies : Assess hepatic clearance (e.g., human liver microsomes) to identify rapid degradation pathways that reduce in vivo activity .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations with behavioral outcomes in animal models (e.g., NOD mice) to validate mechanisms .
Q. What computational strategies are employed to predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding poses in neurotransmitter transporters (e.g., SERT, DAT) using software like AutoDock Vina .
- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100+ ns simulations to identify critical binding residues .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for structural analogs to guide SAR studies .
Example: Analogous bicyclic amines showed sub-micromolar IC values in dopamine reuptake assays, suggesting similar potency for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
